molecular formula C13H9N3S B14415461 Benzothiazol-6-yl-phenyl-diazene CAS No. 84713-36-0

Benzothiazol-6-yl-phenyl-diazene

Cat. No.: B14415461
CAS No.: 84713-36-0
M. Wt: 239.30 g/mol
InChI Key: FJLHNYZYNKJQSV-UHFFFAOYSA-N
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Description

Benzothiazol-6-yl-phenyl-diazene is a compound that features a benzothiazole ring fused to a phenyl ring through a diazene linkage This compound is part of the broader class of benzothiazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazol-6-yl-phenyl-diazene typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by diazotization and coupling reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-6-yl-phenyl-diazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzothiazol-6-yl-phenyl-diazene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of benzothiazol-6-yl-phenyl-diazene involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it can induce apoptosis by interacting with pro-apoptotic proteins and disrupting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazol-6-yl-phenyl-diazene is unique due to its diazene linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

CAS No.

84713-36-0

Molecular Formula

C13H9N3S

Molecular Weight

239.30 g/mol

IUPAC Name

1,3-benzothiazol-6-yl(phenyl)diazene

InChI

InChI=1S/C13H9N3S/c1-2-4-10(5-3-1)15-16-11-6-7-12-13(8-11)17-9-14-12/h1-9H

InChI Key

FJLHNYZYNKJQSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3

Origin of Product

United States

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